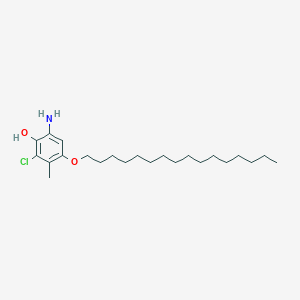
6-Amino-2-chloro-4-(hexadecyloxy)-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-chloro-4-(hexadecyloxy)-3-methylphenol is a complex organic compound with a unique structure that includes an amino group, a chloro group, a hexadecyloxy group, and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-chloro-4-(hexadecyloxy)-3-methylphenol typically involves multiple steps, starting from readily available starting materials. The process may include:
Halogenation: Introduction of the chloro group to the phenol ring.
Amination: Introduction of the amino group.
Etherification: Attachment of the hexadecyloxy group.
Methylation: Introduction of the methyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-chloro-4-(hexadecyloxy)-3-methylphenol can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the chloro group to a hydrogen atom.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-Nitro-2-chloro-4-(hexadecyloxy)-3-methylphenol, while reduction may produce 6-Amino-2-hydroxy-4-(hexadecyloxy)-3-methylphenol.
Scientific Research Applications
6-Amino-2-chloro-4-(hexadecyloxy)-3-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-2-chloro-4-(hexadecyloxy)-3-methylphenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Amino-2-chloro-4-(hexadecyloxy)-3-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its long hexadecyloxy chain, in particular, may enhance its lipophilicity and membrane permeability, making it suitable for applications that require interaction with lipid membranes.
Properties
CAS No. |
63226-43-7 |
|---|---|
Molecular Formula |
C23H40ClNO2 |
Molecular Weight |
398.0 g/mol |
IUPAC Name |
6-amino-2-chloro-4-hexadecoxy-3-methylphenol |
InChI |
InChI=1S/C23H40ClNO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27-21-18-20(25)23(26)22(24)19(21)2/h18,26H,3-17,25H2,1-2H3 |
InChI Key |
MWNBTHGETKCPAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C(=C(C(=C1)N)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



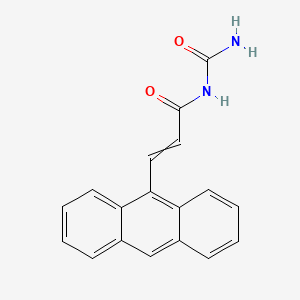

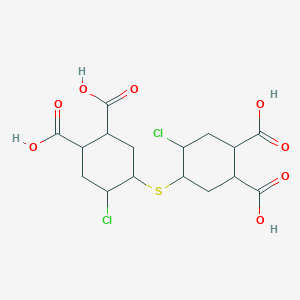


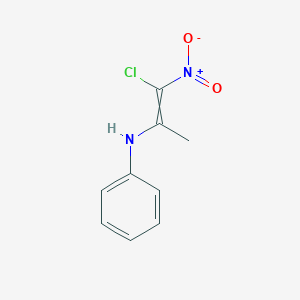
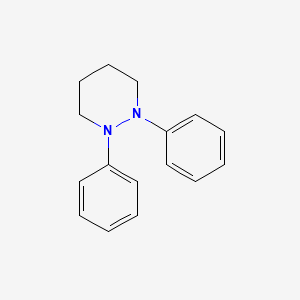
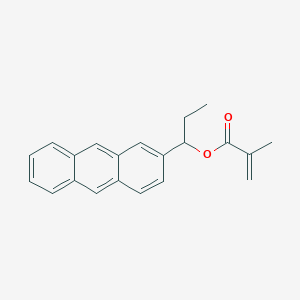
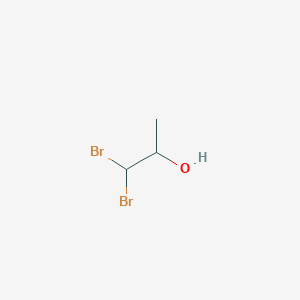
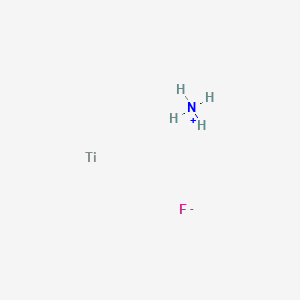
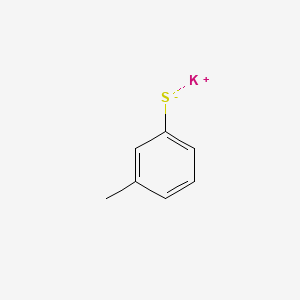
![3-{[(4-Dodecylphenyl)methyl]amino}phenol](/img/structure/B14500855.png)
![2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14500863.png)
